N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal efficacy of compounds structurally related to "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide." For instance, compounds synthesized from chloroacetanilide and dichloroacetamide demonstrated significant antibacterial and antifungal activities against various clinically important pathogens. These studies suggest the potential utility of these compounds in combating infections caused by bacteria and fungi (Fuloria et al., 2009), (Hamdi et al., 2012).
Anticancer Activity
Research into the anticancer activities of related compounds has yielded promising results. Certain derivatives have shown appreciable cancer cell growth inhibition in vitro, indicating their potential as anticancer agents. These findings open avenues for further investigation into the therapeutic applications of such compounds against cancer (Al-Sanea et al., 2020).
Anti-Inflammatory Properties
Compounds with the thiazolidinone structure, including those related to the specific compound , have been studied for their anti-inflammatory properties. Such studies have identified compounds that effectively suppress cytokine production and exhibit dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, suggesting their utility as antiarthritic agents. These findings highlight the potential of thiazolidinone derivatives in the development of new anti-inflammatory drugs (Inagaki et al., 2000).
Metabolic Studies
Comparative studies on the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of these compounds. Understanding the metabolic transformations of these compounds is crucial for assessing their safety and efficacy as pharmaceutical agents (Coleman et al., 2000).
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-5-2-3-6-17(16)25-13-18(21)19-14-7-9-15(10-8-14)20-11-4-12-26(20,22)23/h2-3,5-10H,4,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMVGXGFVYCGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.